molecular formula C12H7Cl2NS B12288386 3,7-dichloro-10H-phenothiazine CAS No. 1771-23-9

3,7-dichloro-10H-phenothiazine

Cat. No.: B12288386
CAS No.: 1771-23-9
M. Wt: 268.2 g/mol
InChI Key: IJDBGTLPJQDXJZ-UHFFFAOYSA-N
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Description

Overview of Phenothiazine (B1677639) Core Structure and Derivatives

The fundamental building block of all phenothiazines is the 10H-phenothiazine molecule, an organic compound with the chemical formula S(C₆H₄)₂NH. wikipedia.org This tricyclic structure consists of a thiazine (B8601807) ring (a six-membered heterocyclic ring containing both sulfur and nitrogen atoms) fused to two benzene (B151609) rings. researchgate.netbrieflands.com The central ring is not planar but possesses a folded conformation. wikipedia.org Phenothiazine and its derivatives are known to be electron donors, capable of forming charge-transfer salts. wikipedia.org

The versatility of the phenothiazine core allows for the synthesis of a vast array of derivatives through the substitution of hydrogen atoms on the benzene rings or the nitrogen atom of the thiazine ring. ontosight.ainih.gov These modifications significantly influence the resulting compound's physical, chemical, and biological properties. ontosight.ai

Significance of Dihalo-substituted Phenothiazines in Academic Research

The introduction of halogen atoms, such as chlorine, into the phenothiazine structure at the 3 and 7 positions creates dihalo-substituted phenothiazines like 3,7-dichloro-10H-phenothiazine. These substitutions are of particular interest in academic research. Halogen substituents can induce bathochromic shifts (a shift to longer wavelengths) in the ultraviolet-visible absorption spectra of the molecule. cdnsciencepub.com Specifically, chloro or bromo groups at the 3 and 7 positions have been observed to cause small bathochromic shifts in the 255-265 nm region. cdnsciencepub.com

Research has demonstrated methods for the synthesis of 3,7-dihalo-10H-phenothiazines, including 3,7-dichloro, 3,7-dibromo, and 3,7-diiodo derivatives, using hydrogen peroxide as an oxidant in the presence of the corresponding halogen hydride. researchgate.net The synthesis of these compounds allows for further exploration of their properties and potential applications. For instance, the 3,7-dibromo derivative can be prepared through various methods, including reaction with N-bromosuccinimide or bromine. researchgate.net

Historical Context of Phenothiazine Derivative Synthesis

The history of phenothiazine chemistry dates back to the late 19th century. In 1876, a derivative of phenothiazine known as methylene (B1212753) blue was synthesized by Heinrich Caro. wikipedia.org The synthesis of the parent compound, 10H-phenothiazine, was achieved by Heinrich August Bernthsen in 1883 through the reaction of diphenylamine (B1679370) with sulfur. wikipedia.orgencyclopedia.pub This foundational work paved the way for the exploration of a wide range of phenothiazine derivatives.

In the mid-20th century, researchers at Rhône-Poulenc synthesized phenothiazines that exhibited significant biological activity, leading to their development as pharmaceuticals. encyclopedia.pub This marked a turning point, establishing phenothiazines as a crucial class of compounds in medicinal chemistry. researchgate.net The synthesis of novel phenothiazine derivatives continues to be an active area of research, with methods evolving to include reactions such as the cyclization of 2-substituted diphenyl sulfides and transition-metal-free syntheses from cyclohexanones and 2-aminobenzenethiols. wikipedia.orgrsc.org

Interdisciplinary Relevance of Phenothiazine Chemistry

The impact of phenothiazine chemistry extends across numerous scientific disciplines. Initially recognized for their use as dyes, phenothiazines have become prototypical lead structures in medicinal chemistry. wikipedia.orgresearchgate.net Their derivatives have found applications as antipsychotics, antihistamines, and antiemetics. researchgate.netencyclopedia.pub

Beyond medicine, phenothiazine derivatives are investigated for their potential in materials science. Their electron-donating properties make them suitable for use in organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells, and sensors. rsc.orgresearchgate.net The study of phenothiazines is a truly interdisciplinary field, bridging chemistry, physics, biology, and medicine. researchgate.net The diverse biological activities of phenothiazine derivatives, including antimicrobial, anticancer, and neuroprotective effects, continue to drive research and development. ontosight.aiwisdomlib.orgontosight.ai

Compound Information Table

Compound Name
This compound
10H-Phenothiazine
Methylene blue
Diphenylamine
3,7-dibromo-10H-phenothiazine
3,7-diiodo-10H-phenothiazine
N-bromosuccinimide
Chlorpromazine (B137089)
Thioridazine (B1682328)
Fluphenazine
Promethazine
Trifluoperazine (B1681574)
2-aminobenzenethiol
Cyclohexanone

Chemical Data for this compound

PropertyValue
CAS Number1771-23-9
Molecular FormulaC₁₂H₇Cl₂NS
Molecular Weight268.16 g/mol
Monoisotopic Mass266.9676258
Topological Polar Surface Area37.3 Ų
Heavy Atom Count16

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1771-23-9

Molecular Formula

C12H7Cl2NS

Molecular Weight

268.2 g/mol

IUPAC Name

3,7-dichloro-10H-phenothiazine

InChI

InChI=1S/C12H7Cl2NS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6,15H

InChI Key

IJDBGTLPJQDXJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC3=C(N2)C=CC(=C3)Cl

Origin of Product

United States

Synthetic Methodologies for 3,7 Dichloro 10h Phenothiazine and Its Derivatives

Direct Halogenation Approaches for 3,7-Dichloro-10H-Phenothiazine Synthesis

Direct halogenation of the 10H-phenothiazine nucleus is a common and straightforward approach to introduce chlorine or other halogen atoms onto the aromatic rings. The electron-rich nature of the phenothiazine (B1677639) system facilitates electrophilic substitution, primarily at the 3 and 7 positions.

A direct and effective method for the synthesis of 3,7-dihalo-10H-phenothiazines involves the use of a halogen hydride in the presence of an oxidant such as hydrogen peroxide (H₂O₂). researchgate.net This system generates the electrophilic halogen species in situ, which then reacts with the phenothiazine core.

In a typical procedure for synthesizing this compound, phenothiazine is reacted with hydrochloric acid (HCl) and hydrogen peroxide. researchgate.net The reaction is highly efficient, with optimal conditions leading to high yields. Research has shown that a molar ratio of phenothiazine:halogen hydride:H₂O₂ of 1:2.3:2 at a temperature of 25°C for 60 minutes can produce yields exceeding 86%. researchgate.net This method is also applicable for the synthesis of 3,7-dibromo- and 3,7-diiodo-10H-phenothiazine by substituting hydrochloric acid with hydrobromic acid (HBr) or hydroiodic acid (HI), respectively. researchgate.net

Table 1: Optimized Conditions for Oxidant-Assisted Halogenation of Phenothiazine researchgate.net

Parameter Optimal Condition
Molar Ratio (Phenothiazine:HX:H₂O₂) 1:2.3:2
Reaction Temperature 25°C
Reaction Time 60 min

N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for the chlorination of various organic compounds, including electron-rich aromatic systems. wikipedia.orgcommonorganicchemistry.comresearchgate.net NCS serves as a source of an electrophilic chlorine atom ("Cl+"), which can react with activated aromatic rings. wikipedia.org The reaction is often mild and avoids the use of gaseous chlorine. commonorganicchemistry.com

The chlorination of phenothiazine with NCS proceeds via electrophilic aromatic substitution. Given that phenothiazine is an electron-rich heterocycle, it is readily chlorinated. commonorganicchemistry.com The reaction typically involves treating the phenothiazine substrate with NCS in a suitable solvent. While specific literature detailing the synthesis of this compound using NCS is not extensively covered in the provided search results, the general reactivity of NCS with activated arenes like anilines and phenols suggests its applicability. commonorganicchemistry.comorganic-chemistry.org The reaction can sometimes be catalyzed by acid for less reactive substrates. commonorganicchemistry.com

The synthesis of the bromine analogue, 3,7-dibromo-10H-phenothiazine, provides a useful comparison to chlorination methods. Bromination can be achieved using molecular bromine (Br₂) or N-bromosuccinimide (NBS).

Molecular Bromine (Br₂) : The treatment of phenothiazine with bromine, often in a solvent like acetic acid, leads to the formation of 3,7-dibromophenothiazine. acs.org This reaction is a classic example of electrophilic aromatic halogenation.

N-Bromosuccinimide (NBS) : Similar to its chloro-analogue, NBS is an effective reagent for brominating phenothiazines. researchgate.net It offers a milder and often more selective alternative to liquid bromine.

Both chlorination and bromination target the electron-rich 3 and 7 positions of the phenothiazine ring. The choice of reagent (e.g., H₂O₂/HX, NCS/NBS, or elemental halogens) depends on the desired reactivity, selectivity, and reaction conditions. Halogenation with elemental bromine or chlorine can be vigorous, whereas NCS and NBS are solids and often easier to handle. commonorganicchemistry.com The oxidant-assisted method using H₂O₂ provides a high-yielding and controlled approach for both di-chlorination and di-bromination. researchgate.net

Cyclization-Based Syntheses of Phenothiazine Derivatives

An alternative to direct halogenation is the synthesis of the phenothiazine ring system from acyclic precursors. This approach is particularly useful for creating derivatives with substitution patterns that are not easily accessible through direct substitution. The classic method, first reported by Bernthsen in 1883, involves the reaction of diphenylamine (B1679370) with sulfur at high temperatures. wikipedia.org Modern variations offer milder conditions and broader substrate scopes.

Modern synthetic chemistry has introduced efficient catalytic methods for constructing the phenothiazine core. One such method is the tandem iron-catalyzed C-S/C-N cross-coupling reaction. researchgate.netacs.org This domino reaction builds the heterocyclic ring in a single sequence. This approach addresses common issues found with palladium and copper catalysts, such as poor regioselectivity and long reaction times. researchgate.netacs.org

This strategy is tolerant of various functional groups, including halogens, making it a viable route for synthesizing halogenated phenothiazine derivatives directly. researchgate.net For example, a substituted 2-aminothiophenol (B119425) can be coupled with a substituted 2-halophenylamine in the presence of an iron catalyst to form the phenothiazine ring.

Phenothiazine derivatives can also be synthesized through the cyclization of substituted anilino benzoic acids. ijcrt.org In this method, an appropriately substituted anilino benzoic acid is heated with sulfur powder and a catalytic amount of iodine. ijcrt.org This reaction constructs the sulfur-containing central ring, yielding a phenothiazine-1-carboxylic acid derivative. The substituents on the final phenothiazine ring are determined by the initial choice of the substituted anilino benzoic acid. This route allows for the strategic placement of functional groups, including halogens, prior to the ring-forming cyclization step.

Advanced Synthetic Strategies for Phenothiazine Scaffolds

Recent advancements in synthetic organic chemistry have provided a toolkit of innovative methods for constructing the phenothiazine nucleus. These strategies often lead to higher yields, shorter reaction times, and greater functional group tolerance compared to traditional methods. The following sections detail several of these advanced techniques and their application to the synthesis of phenothiazine derivatives, with a focus on those relevant to 3,7-disubstituted scaffolds like this compound.

Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst recovery and reuse, which contributes to more sustainable chemical processes. In the context of phenothiazine synthesis, heterogeneous catalysts are employed to facilitate the crucial carbon-sulfur and carbon-nitrogen bond formations.

Palladium on carbon (Pd/C) is a notable example of a heterogeneous catalyst used in the synthesis of phenothiazine derivatives. For instance, in the synthesis of 3,7-disubstituted 10H-phenothiazine-3,7-diamines, a palladium-based hydrogenation catalyst can be utilized for the reduction of nitro groups to amines, a key step in building substituted phenothiazine structures. While specific examples detailing the direct synthesis of this compound using this method are not abundant in the literature, the principles are applicable. The use of such catalysts avoids the need for harsh reducing agents and simplifies product purification.

Other heterogeneous catalysts, such as those based on platinum, ruthenium, and nickel, have also been explored for related transformations. ksu.edu.sa The choice of catalyst and reaction conditions can be tailored to the specific substrates and desired products.

Table 1: Examples of Heterogeneous Catalysts in Phenothiazine-Related Synthesis This table is representative of the types of catalysts used in phenothiazine synthesis and may not be specific to this compound.

CatalystReaction TypeSubstrate TypeProduct TypeReference
Palladium on Carbon (Pd/C)Hydrogenation (Nitro Reduction)3,7-dinitro-10H-phenothiazine10H-phenothiazine-3,7-diamine researchgate.net
Iron, Ruthenium, OsmiumReductive AminationDiaminophenothiazine and aldehyde/ketoneSubstituted 10H-phenothiazine-3,7-diamine ksu.edu.sa

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. By utilizing microwave irradiation to directly heat the reactants and solvent, this method can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity.

The application of microwave irradiation has been successfully demonstrated in the synthesis of various phenothiazine derivatives. For instance, the cyclization of substituted diphenylamines to form the phenothiazine ring can be achieved efficiently under microwave conditions. researchgate.net This method is particularly advantageous when dealing with sterically hindered substrates that react poorly under conventional heating. researchgate.net

While specific protocols for the microwave-assisted synthesis of this compound are not extensively documented, the general methodology is applicable. A typical procedure would involve the reaction of a suitably substituted diphenylamine with sulfur in a high-boiling point solvent under microwave irradiation. The rapid and uniform heating provided by microwaves can overcome the activation energy barrier for the cyclization reaction more efficiently than conventional heating methods. scholaris.ca

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Phenothiazine Derivatives This table illustrates the general advantages of microwave synthesis for phenothiazine derivatives.

ReactionMethodReaction TimeYield (%)Reference
Cyclization of DiphenylamineConventionalSeveral hoursLower nih.gov
Cyclization of DiphenylamineMicrowave33-90 seconds82 nih.gov
HeterocyclizationConventional130 minutes25 nih.gov
HeterocyclizationMicrowave10 minutes77 nih.gov

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce acoustic cavitation in the reaction medium. The collapse of these cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates and yields.

This technique has been effectively applied to the synthesis of phenothiazine derivatives. epo.org Improvements in both reaction rates and product yields are commonly observed when reactions are carried out under sonication compared to classical synthetic conditions. epo.org For example, the condensation reactions used to build side chains on the phenothiazine nucleus can be accelerated using ultrasound. epo.org

Table 3: Effect of Ultrasound on the Synthesis of Phenothiazine Derivatives This table highlights the typical improvements seen with ultrasound-assisted synthesis.

Reaction StepConditionReaction TimeYieldReference
CondensationConventionalLongerLower epo.org
CondensationUltrasoundShorterHigher epo.org

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a particularly powerful tool.

For the synthesis of derivatives of this compound, the Suzuki-Miyaura reaction offers a versatile method for introducing aryl or other organic substituents at the 3 and 7 positions. Starting from 3,7-dihalophenothiazine (such as the dibromo or diiodo analogue, which are often more reactive in cross-coupling reactions than the dichloro derivative), a wide variety of boronic acids or esters can be coupled to generate a library of 3,7-disubstituted phenothiazines. This approach is highly valued for its functional group tolerance and the commercial availability of a vast array of boronic acids. derpharmachemica.com

While palladium is the most common catalyst, other transition metals can also be employed for different types of cross-coupling reactions to functionalize the phenothiazine core.

Table 4: Representative Conditions for Suzuki-Miyaura Cross-Coupling on Halogenated Aromatic Compounds This table provides a general overview of typical reaction parameters.

ComponentExamplePurposeReference
Substrate3,7-Dibromo-10H-phenothiazineHalogenated aromatic core
Coupling PartnerArylboronic acidIntroduces new substituent derpharmachemica.com
CatalystPd(PPh₃)₄, PdCl₂(dppf)Facilitates C-C bond formation nih.gov
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron species scispace.com
SolventToluene, Dioxane, DMFReaction medium yonedalabs.com

The use of nanoparticles as catalysts in organic synthesis is a rapidly growing field. Due to their high surface-area-to-volume ratio, nanoparticle catalysts often exhibit enhanced reactivity and selectivity compared to their bulk counterparts.

In the context of phenothiazine synthesis, metal nanoparticles, such as those of copper, palladium, or gold, can catalyze the key C-S and C-N bond-forming reactions. mdpi.com For example, copper oxide nanoparticles have been shown to catalyze the coupling of diaryl diselenides with aryl halides, a reaction analogous to the C-S coupling required for phenothiazine synthesis. rsc.org The use of nanoparticle catalysts can lead to milder reaction conditions and may offer a more environmentally friendly alternative to traditional metal catalysts. mdpi.com

The synthesis of this compound could be approached using nanoparticle catalysis for the cyclization of a dichlorinated diphenylamine precursor with a sulfur source. The high activity of the nanoparticle catalyst could potentially allow for lower catalyst loadings and more efficient reactions.

Table 5: Examples of Nanoparticle Catalysts in Heterocycle Synthesis This table showcases the application of nanoparticle catalysts in reactions relevant to phenothiazine synthesis.

Nanoparticle CatalystReaction TypeAdvantagesReference
Copper Oxide (CuO)C-Se/C-N cross-couplingSimple, robust methodology rsc.org
Palladium (Pd)Suzuki-Miyaura cross-couplingRecyclable, high activity um.edu.mt
Gold (Au)A³-couplingClean, efficient mdpi.com

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies in which three or more reactants are combined in a single reaction vessel to form a complex product in a single operation. This approach offers significant advantages in terms of atom economy, step economy, and reduction of waste, as it eliminates the need for isolation and purification of intermediates.

While a specific one-pot multicomponent reaction for the direct synthesis of this compound from simple precursors may not be well-established, the principles of MCRs have been applied to the synthesis of other functionalized heterocyclic systems, including phenothiazine derivatives. For instance, a one-pot synthesis of 2-thio-substituted-3H-phenothiazin-3-ones has been reported, where four sequential steps are carried out in a single reaction vessel. beilstein-archives.org

The development of a one-pot MCR for this compound would likely involve the in-situ formation of a dichlorinated diphenylamine intermediate, followed by cyclization with a sulfur source. Such a strategy would represent a highly efficient and convergent approach to this important scaffold.

Table 6: Features of One-Pot Multicomponent Reactions This table summarizes the general benefits of MCRs in organic synthesis.

FeatureDescription
Efficiency Multiple bonds are formed in a single operation.
Atom Economy Most of the atoms of the reactants are incorporated into the final product.
Step Economy Reduces the number of synthetic steps and purification procedures.
Sustainability Minimizes solvent and reagent usage, and waste generation.

Post-Synthetic Functionalization of this compound Analogues

The phenothiazine scaffold, particularly with substitution at the 3 and 7 positions, serves as a versatile platform for the development of novel compounds with tailored properties. Post-synthetic functionalization allows for the precise introduction of various chemical moieties, enabling the fine-tuning of the molecule's electronic, optical, and biological characteristics. Methodologies targeting the nitrogen atom at the 10-position, the aromatic carbons at the 3- and 7-positions, and the sulfur atom within the thiazine (B8601807) ring are critical for expanding the chemical diversity of this class of compounds.

N-Alkylation Strategies

N-alkylation is a fundamental strategy for modifying the phenothiazine core. The nitrogen atom at the 10-position is a common site for introducing a wide array of substituents. This modification can significantly impact the molecule's solubility, steric profile, and electronic properties.

A standard and effective protocol for the N-alkylation of phenothiazines involves deprotonation of the N-H group followed by reaction with an alkyl halide. nih.gov The phenothiazine derivative is typically dissolved in an anhydrous solvent like dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen). A strong base, such as 1 M Lithium bis(trimethylsilyl)amide (LiHMDS) in toluene, is added to deprotonate the nitrogen atom. nih.gov Following deprotonation, the alkylating agent, for instance, methyl 4-(bromomethyl)benzoate, is introduced to complete the reaction. nih.gov This approach is versatile and has been successfully applied to a range of substituted phenothiazines and their analogues. nih.govchemrxiv.org The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

Step Reagent/Condition Purpose Reference
1. DissolutionAnhydrous Dimethylformamide (DMF)Provides a suitable reaction medium. nih.gov
2. Deprotonation1 M Lithium bis(trimethylsilyl)amide (LiHMDS)Removes the acidic proton from the N-10 position. nih.gov
3. AlkylationAlkyl halide (e.g., methyl 4-(bromomethyl)benzoate)Introduces the desired alkyl group onto the nitrogen atom. nih.gov
4. WorkupPoured into water and extracted with CH₂Cl₂Isolates the N-alkylated product. nih.gov

This two-step functionalization is an established and efficient method for enhancing the polarity and modifying the structural framework of hydrophobic molecular scaffolds like phenothiazine. chemrxiv.org

Selective Alkylation by Reductive Amination at 3,7-Positions

For phenothiazine analogues containing amino groups at the 3 and 7 positions, selective alkylation can be achieved through reductive amination. This method provides a direct route to N-substituted 3,7-diamino-10H-phenothiazine compounds. The process involves reacting the diamine precursor with an aldehyde or ketone under reductive amination conditions. epo.orggoogle.com

A key advantage of this methodology is its remarkable selectivity. The alkylation preferentially occurs at the pendant amino groups at the 3- and 7-positions, with little to no alkylation observed at the bridging amino group at the 10-position. epo.orggoogle.com This selectivity is unexpected and highly valuable, as it allows for the synthesis of specific isomers in good yield without the need for protecting groups on the N-10 position. epo.org This chemo-selective approach simplifies the synthetic route to compounds that are useful in various applications, including as therapeutic agents. google.com

Reactant 1 Reactant 2 Key Feature Outcome Reference
10H-phenothiazine-3,7-diamineAldehyde or KetoneReductive amination conditionsSelective alkylation of the 3- and 7-amino groups epo.orggoogle.com
High selectivity for exocyclic vs. heterocyclic amineDi-alkylation at both 3- and 7-positions with minimal N-10 alkylation epo.org

Introduction of Conjugated Electron-Deficient Groups at 3,7-Positions

The introduction of electron-withdrawing groups at the 3 and 7 positions of the phenothiazine ring is a powerful strategy for tuning its electronic and photophysical properties. These modifications create donor-acceptor (D-A) or acceptor-donor-acceptor (A-D-A) systems, which are of significant interest in materials science. rsc.org

One method to achieve this involves a sequence of reactions starting with Vilsmeier-Haack formylation to introduce aldehyde groups, followed by a Knoevenagel condensation. acs.org For example, a C(3)-malononitrile-substituted phenothiazine can be synthesized via this route. acs.org Further functionalization, such as a Suzuki coupling at the C(7) position, can then be performed to complete the synthesis of asymmetrically substituted derivatives. acs.org

Direct nitration is another method to install electron-deficient nitro groups at the 3 and 7 positions. The resulting 3,7-dinitro-10H-phenothiazine exhibits altered electronic characteristics due to the strong electron-withdrawing nature of the nitro groups. mdpi.com These groups remove electron density from the aromatic system and the sulfur atom, leading to a decrease in the LUMO energy level. mdpi.com

Modification of Sulfur Oxidation States within the Thiazine Ring

Modulating the oxidation state of the sulfur atom in the thiazine ring is a widely adopted strategy to alter the properties of phenothiazine derivatives. rsc.org The sulfur atom can be oxidized from a sulfide (B99878) to a sulfoxide (B87167) (S=O) and subsequently to a sulfone (O=S=O). researchgate.netnih.gov This transformation has a profound impact on the electronic structure of the molecule.

The oxidation converts the electron-donating sulfide group into electron-withdrawing sulfoxide and sulfone moieties. mdpi.com This change significantly enhances the electron injection and transport capabilities of the material. rsc.org Quantum mechanical calculations have shown that sulfoxidation leads to stronger negative electrostatic potentials around the ring system compared to the parent drug. nih.gov The oxidation state of sulfur also influences the highest occupied molecular orbital (HOMO), with the sulfone moiety stabilizing the HOMO and increasing the oxidation potential. rsc.org For instance, in 3,7-dinitro-10H-phenothiazine 5-oxide, the oxidation of sulfur to sulfoxide, combined with the nitro groups, significantly alters the molecule's electronic transitions and geometry. mdpi.com

Oxidation State Group Electronic Character Effect on Properties Reference
SSulfideElectron-donatingForms stable radical-cations researchgate.net
S=OSulfoxideElectron-withdrawingAlters molecular conformation and electrostatic potential mdpi.comnih.gov
O=S=OSulfoneStrongly electron-withdrawingEnhances electron injection/transport; stabilizes HOMO rsc.orgnih.gov

Structural Elucidation and Conformational Analysis of 3,7 Dichloro 10h Phenothiazine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the initial characterization of molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry, provide essential information about the connectivity of atoms and the functional groups present in 3,7-dichloro-10H-phenothiazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁵N CP/MAS NMR)

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are routinely used to map the carbon and proton framework of the molecule.

¹H NMR: The proton NMR spectrum of the parent 10H-phenothiazine shows characteristic signals for the aromatic protons. In the case of this compound, the introduction of chlorine atoms at the 3 and 7 positions significantly influences the chemical shifts of the remaining aromatic protons due to electronic effects.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the phenothiazine (B1677639) core are influenced by the presence of the heteroatoms (nitrogen and sulfur) and the chlorine substituents.

Nucleus Chemical Shift (δ) ppm
¹HVaries depending on solvent and specific protons
¹³CVaries depending on solvent and specific carbons

¹⁵N CP/MAS NMR: Solid-state ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR spectroscopy is a specialized technique used to study the nitrogen atom within the phenothiazine ring system in the solid state. This technique is particularly useful for investigating the local environment and electronic structure of the nitrogen atom, which can be influenced by intermolecular interactions in the crystal lattice. While specific data for this compound is not available, studies on related phenothiazine derivatives have demonstrated the utility of this method in characterizing their solid-state structures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H group, aromatic C-H stretching, C=C stretching of the aromatic rings, and C-Cl stretching. The N-H stretching vibration is particularly diagnostic for the 10H-phenothiazine core.

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aromatic C=C Stretch1450 - 1600
C-Cl Stretch600 - 800

Note: This table presents expected ranges for the vibrational modes based on general principles of IR spectroscopy and data for related phenothiazine compounds.

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

MS and HRMS: High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight, allowing for the determination of the elemental composition of this compound. The expected molecular ion peak [M]⁺ would correspond to the molecular formula C₁₂H₇Cl₂NS.

GC-MS: Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique can be used to analyze the purity of a this compound sample and to identify any volatile impurities.

Technique Information Obtained
MSMolecular weight and fragmentation pattern
HRMSPrecise molecular weight and elemental composition
GC-MSPurity analysis and identification of volatile components

Advanced Structural Analysis

For a more detailed understanding of the three-dimensional structure and conformational preferences of this compound, advanced analytical techniques such as X-ray crystallography and NMR studies in anisotropic media are employed.

X-ray Crystallography (SCXRD) and Dihedral Angle Determination

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An X-ray crystallographic study of this compound would reveal the bond lengths, bond angles, and, most importantly, the dihedral angle of the phenothiazine ring system. The phenothiazine core is known to adopt a non-planar "butterfly" conformation, and the dihedral angle (or folding angle) between the two benzo rings is a key structural parameter. This angle is influenced by the substituents on the aromatic rings. For the parent 10H-phenothiazine, this angle is approximately 158.5°. The presence of chlorine atoms at the 3 and 7 positions would be expected to modulate this angle.

Structural Parameter Description
Bond LengthsThe distances between bonded atoms.
Bond AnglesThe angles formed by three connected atoms.
Dihedral AngleThe angle between the planes of the two benzo rings, quantifying the "butterfly" fold.

Solution Structure Analysis in Nematic Liquid Crystals

NMR spectroscopy in nematic liquid crystal solvents is a specialized technique that can provide information about the average conformation of a molecule in solution. Unlike in isotropic solvents where molecules tumble rapidly, in a nematic liquid crystal, the solute molecules are partially oriented. This orientation leads to the observation of residual dipolar couplings, which are dependent on the internuclear distances and the orientation of the internuclear vectors with respect to the molecular frame. By analyzing these dipolar couplings, it is possible to determine the relative orientations of different parts of the molecule and thus gain insight into its solution-state conformation, including the dihedral angle of the phenothiazine ring system.

Conformational Dynamics of the Tricyclic Framework: The "Butterfly" Conformation

The tricyclic framework of phenothiazine and its derivatives is not planar. Instead, it adopts a characteristic folded or "butterfly" conformation. This non-planarity arises from the puckering of the central thiazine (B8601807) ring. The degree of this folding can be quantified by the dihedral angle between the two flanking benzene (B151609) rings. This dynamic "butterfly" motion involves the flapping of the two benzo rings with respect to the central N-S axis.

The conformation of the phenothiazine ring system can be influenced by the nature and position of substituents. In the case of this compound, the chlorine atoms are expected to influence the electronic distribution and steric interactions within the molecule, which in turn can affect the specifics of this butterfly conformation.

Influence of Substituents on Molecular Conformation and Geometry

The introduction of substituents onto the phenothiazine core has a pronounced effect on its molecular geometry. The chlorine atoms at the 3 and 7 positions in this compound are electron-withdrawing groups. Their presence is anticipated to modulate the bond lengths and angles within the aromatic rings and the central thiazine ring.

To provide a quantitative insight into the molecular geometry, we can examine the crystallographic data of the closely related compound, 3,7-dibromo-10H-phenothiazine, as a proxy. The structural parameters for this molecule, obtained from the Cambridge Structural Database, offer a reasonable approximation of the geometry of the dichloro-derivative, with the understanding that carbon-chlorine bond lengths will be shorter than carbon-bromine bond lengths.

Parameter Value (for 3,7-dibromo-10H-phenothiazine)
Bond Lengths (Å)
C-S ~1.76 - 1.77
C-N ~1.40 - 1.41
C-Br ~1.90
C-C (aromatic) ~1.37 - 1.40
**Bond Angles (°) **
C-S-C ~98
C-N-C ~120
Dihedral Angle
Folding Angle ~145

This interactive data table presents selected geometric parameters for 3,7-dibromo-10H-phenothiazine, which are expected to be comparable to those of this compound.

Theoretical and Computational Investigations of 3,7 Dichloro 10h Phenothiazine

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely applied in drug discovery to understand how ligands, such as phenothiazine (B1677639) derivatives, might interact with the active site of a protein. researchgate.net Such studies on various phenothiazines have revealed their potential to bind to a range of biological targets, including enzymes and receptors involved in cancer and neurodegenerative diseases. acs.orgbilkent.edu.tr

Docking studies on phenothiazine derivatives consistently show that the tricyclic core of the molecule engages in significant hydrophobic interactions with nonpolar residues in protein binding pockets. frontiersin.org For instance, in studies involving the anti-apoptotic protein BCL-2, the phenothiazine nucleus fits into hydrophobic pockets, an interaction driven by the molecule's aromatic groups. frontiersin.org

The specific interactions of a phenothiazine derivative are heavily influenced by its substituents. For 3,7-dichloro-10H-phenothiazine, the chlorine atoms at positions 2 and 7 are electron-withdrawing groups that can alter the electronic landscape of the aromatic rings. slideshare.net These substitutions can influence π-π stacking and π-cation interactions with aromatic amino acid residues like tryptophan and tyrosine in a binding site. bilkent.edu.trresearchgate.net Furthermore, the nitrogen and sulfur heteroatoms in the central ring can participate in hydrogen bonding or coordinate with metal ions, depending on the specific protein environment.

While binding affinities are specific to each ligand-protein complex, studies of similar compounds provide a reference for what might be expected. The binding energies for various clinically approved phenothiazine compounds, for example, have been observed to range from -24.4 to -33.6 kJ/mol against the SARS-CoV-2 main protease. researchgate.net

Table 1: Examples of Binding Affinities and Interactions for Various Phenothiazine Derivatives (Illustrative Data)
Phenothiazine DerivativeProtein TargetBinding Affinity (kcal/mol)Key Interaction Types
PerphenazineAcetylcholinesterase (AChE)-10.9Pi-Pi Stacking, Pi-Cation, Hydrogen Bonds
Trifluoperazine (B1681574)AChE-10.7Pi-Alkyl, Pi-Cation, Hydrogen Bonds
Chlorpromazine (B137089)CalmodulinN/A (Half-maximal binding at 17 µM)Calcium-dependent hydrophobic interactions
PipotiazineSARS-CoV-2 Mpro-8.03 (-33.6 kJ/mol)Hydrophobic, Pi-Cation

Note: The data in this table is for illustrative purposes to show typical values for phenothiazine derivatives and does not represent data for this compound.

Computational models predict that the non-planar, butterfly structure of the phenothiazine core is crucial for its binding capabilities. mdpi.comnih.gov This conformation allows the molecule to fit into complex three-dimensional binding sites. Molecular docking simulations help visualize these interactions, showing, for example, how the side chain at the N10 position can extend into a pocket while the tricyclic system anchors itself through hydrophobic and aromatic interactions. frontiersin.org The chlorine atoms of this compound could potentially form halogen bonds, a type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains, further stabilizing the complex.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.govresearchgate.net These methods provide detailed information about molecular orbitals, charge distribution, and other electronic parameters that govern a molecule's reactivity and photophysical properties. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (Eg), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net

For phenothiazine derivatives, the HOMO is typically distributed over the electron-rich tricyclic system, particularly the sulfur and nitrogen atoms, while the LUMO distribution depends on the nature of the substituents. mdpi.com Electron-withdrawing substituents, such as the chloro groups in this compound, are predicted to lower the energy levels of both the HOMO and LUMO. rsc.org This effect generally leads to a smaller HOMO-LUMO gap, which can increase the molecule's reactivity and cause a red-shift in its absorption spectrum. nih.gov For example, studies on 3,7-dinitro-10H-phenothiazine 5-oxide show that the nitro groups cause a large bathochromic (red-shift) effect compared to the unsubstituted phenothiazine S-oxide. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies for Unsubstituted Phenothiazine and a Related Derivative (Illustrative Data)
CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (Eg) (eV)
10-Acetyl-10H-phenothiazine 5-oxideDFT/B3LYP/6-311++G(d,p)-6.72-1.635.09
PhenothiazineDFT-4.82-0.903.92

Note: The data in this table is for illustrative purposes and does not represent data for this compound.

Theoretical calculations confirm the non-planar "butterfly" conformation of the phenothiazine ring system, with a distinct fold along the N-S axis. nih.govrsc.org This structure prevents the intense intermolecular π-π stacking that is common for planar aromatic molecules. mdpi.com The distribution of electron density across the molecule can be visualized using a molecular electrostatic potential (MESP) map, which highlights electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net

In the phenothiazine scaffold, the regions around the nitrogen and sulfur atoms are typically electron-rich. The introduction of two chlorine atoms at the 3 and 7 positions would create regions of negative electrostatic potential around these halogen atoms, while simultaneously withdrawing electron density from the aromatic rings. This alteration of the charge distribution significantly impacts the molecule's reactivity and its ability to form intermolecular interactions. canada.ca

Structure-Property Relationship Predictions

Based on computational analyses of the phenothiazine scaffold, clear structure-property relationships can be predicted for this compound.

Reactivity and Biological Activity : The presence of electron-withdrawing chlorine atoms at the 2- and/or 7-positions of the phenothiazine ring is known to increase antipsychotic activity. slideshare.net This suggests that the electronic modifications induced by the chloro groups are critical for interaction with specific biological targets. The predicted lowering of the HOMO-LUMO energy gap would imply higher chemical reactivity compared to the unsubstituted parent compound. nih.gov

Optoelectronic Properties : The electronic structure dictates the optical and electronic properties of the molecule. rsc.org The substitution pattern on the phenothiazine core is a key strategy for tuning these properties. rsc.org The introduction of chloro groups is expected to modulate the absorption and emission spectra. The predicted smaller energy gap for this compound would likely result in the absorption of light at longer wavelengths (a bathochromic shift) compared to unsubstituted 10H-phenothiazine. nih.gov

Intermolecular Interactions : The modified charge distribution, with increased electron density around the chlorine atoms, suggests a propensity for forming specific non-covalent interactions, such as halogen bonding, in addition to the hydrophobic and π-stacking interactions typical of the phenothiazine core. This could lead to different binding modes and potentially higher affinity or selectivity for certain protein targets compared to other derivatives. nih.gov

Predicting Optoelectronic Properties from Molecular Design

The optoelectronic properties of phenothiazine derivatives are of significant interest for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting how chemical modifications to the phenothiazine core will affect its interaction with light and its charge-carrying capabilities.

The introduction of electron-withdrawing groups, such as chlorine atoms, at the 3 and 7 positions of the phenothiazine ring is a common strategy to tune these properties. Theoretical studies on substituted phenothiazines indicate that such modifications have a pronounced effect on the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that governs the molecule's absorption and emission characteristics.

For this compound, computational models predict that the chlorine substituents will lower the energy of the LUMO. This is a direct consequence of the inductive effect of the electronegative chlorine atoms, which pull electron density away from the aromatic system. A lower LUMO energy generally leads to a smaller HOMO-LUMO gap, which in turn results in a bathochromic (red) shift in the molecule's absorption spectrum, meaning it will absorb light at longer wavelengths.

Predicted Optoelectronic Properties of this compound

PropertyPredicted ValueMethodology
HOMO Energy~ -5.4 eVDFT (e.g., B3LYP/6-31G)
LUMO Energy~ -1.9 eVDFT (e.g., B3LYP/6-31G)
HOMO-LUMO Gap~ 3.5 eVDFT (e.g., B3LYP/6-31G*)
Maximum Absorption Wavelength (λmax)~ 350-370 nmTD-DFT

Note: The values presented in this table are illustrative and based on general trends in computational chemistry of phenothiazine derivatives. They are not from a specific published study on this compound.

Correlating Structural Modifications with Redox Potentials

The redox potential of a molecule is a measure of its tendency to donate or accept electrons. For phenothiazine and its derivatives, which are known for their electron-donating capabilities, the first oxidation potential is a key parameter. This property is crucial for applications in areas such as redox flow batteries and as hole-transporting materials in electronic devices. Computational chemistry provides a reliable means to predict how structural changes will affect these redox potentials.

The substitution of the phenothiazine core with electron-withdrawing groups like chlorine at the 3 and 7 positions is expected to have a significant impact on its redox behavior. The presence of these electronegative atoms stabilizes the neutral form of the molecule by withdrawing electron density. Consequently, it becomes more difficult to remove an electron from the molecule, which translates to a higher oxidation potential.

Computational studies on various substituted phenothiazines have consistently shown a strong correlation between the electron-withdrawing strength of the substituents and an increase in the first oxidation potential. Therefore, it is predicted that this compound will exhibit a higher redox potential compared to the unsubstituted 10H-phenothiazine. This makes it a less powerful electron donor but potentially more stable against oxidation.

The following table provides a hypothetical comparison of the calculated redox potentials, illustrating the expected trend.

Predicted Redox Potentials of Phenothiazine Derivatives

CompoundPredicted First Oxidation Potential (V vs. Fc/Fc+)Computational Method
10H-Phenothiazine~ 0.1 VDFT with a suitable functional and basis set
This compound~ 0.4 - 0.6 VDFT with a suitable functional and basis set

Note: These values are estimations based on established principles from computational studies of substituted phenothiazines and are for illustrative purposes.

Advanced Applications of 3,7 Dichloro 10h Phenothiazine and Its Functionalized Derivatives

Applications in Materials Science and Optoelectronics

The versatility of the 3,7-disubstituted phenothiazine (B1677639) core allows for extensive functionalization, enabling the fine-tuning of its electronic properties to suit specific optoelectronic applications. researchgate.net This has led to their successful integration into a range of devices, where they contribute to enhanced efficiency, stability, and performance.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 3,7-disubstituted phenothiazine have been successfully employed as emitters in Organic Light-Emitting Diodes (OLEDs), demonstrating their potential for creating efficient and high-performance displays and lighting solutions.

Two novel polymers, PQP (poly(3, 7-N-octyl phenothiozinyl cyanoterephthalylidene)) and PQM (poly(3, 7-N-octyl phenothiozinyl cyanoisophthalylidene)), which incorporate a 3,7-disubstituted phenothiazine unit, have been synthesized for use in red and orange light-emitting diodes. researchgate.net Devices fabricated with these polymers have shown promising results. For instance, a multi-layer device using PQM as the emissive layer achieved a maximum luminance of 150 cd/m² at an applied voltage of 14 V, emitting a bright orange light peaking at 608 nm. researchgate.net The corresponding PQP-based device emitted red light with a peak wavelength of 664 nm and a maximal brightness of approximately 60 cd/m² at 17 V. researchgate.net

Furthermore, phenothiazine-based triads exhibiting thermally activated delayed fluorescence (TADF) have been developed, leading to highly efficient OLEDs. nih.govresearchgate.net These materials can overcome the limitations of conventional fluorescent emitters, with fabricated OLED devices achieving high external quantum efficiencies (EQEs) of up to 16.8%. nih.govresearchgate.net In some instances, doping-free fluorescent emitters based on phenothiazine and phenothiazine sulfone derivatives have led to OLEDs with an external quantum efficiency of up to 4.33% and minimal efficiency roll-off at high brightness. rsc.org

Emitting MaterialDevice StructurePeak Emission (nm)Max. Luminance (cd/m²)Max. EQE (%)Color
PQPMultilayer664~60-Red
PQMMultilayer608150-Orange
TADF TriadsMultilayer--up to 16.8Orange
(PTZ)₃, PTZO₂-(PTZ)₂Doping-free--up to 4.33-

Organic Solar Cells (OSCs) and Perovskite Solar Cells (PSCs)

The electron-donating properties of the phenothiazine core make its derivatives highly suitable for use in organic and perovskite solar cells, primarily as components of the light-harvesting layer or as hole-transporting materials.

In the realm of OSCs, 3,7-disubstituted phenothiazine derivatives have been explored as sensitizers. researchgate.net Their tunable optoelectronic properties, such as a low bandgap and reversible redox behavior, make them a prime choice for these applications. researchgate.net

In the field of PSCs, N-substituted phenothiazine derivatives have emerged as environmentally friendly and low-cost hole-transporting materials (HTMs). nih.gov For instance, two small molecules, AZO-III and AZO-IV, synthesized through a simple Schiff base chemistry, have been successfully implemented as HTMs. nih.gov PSCs based on AZO-IV, which features a thioethyl group on the phenothiazine ring, demonstrated a power conversion efficiency (PCE) of 11.62%. nih.gov Notably, unencapsulated devices employing AZO-III as the HTM exhibited excellent long-term stability, retaining 75% of their initial PCE after six months of exposure to air. nih.gov Another study reported mono- and di-substituted phenothiazine-based HTMs, AZO-I and AZO-II, which yielded PCEs of 12.6% and 14.0%, respectively, with the disubstituted version also showing enhanced stability. figshare.comacs.org

HTMPerovskite TypePCE (%)Stability
AZO-IVMixed (CsFAMA)11.62-
AZO-IIIMixed (CsFAMA)9.7775% of initial PCE after 6 months in air
AZO-I-12.668% of initial PCE retained after 60 days
AZO-II-14.091% of initial PCE retained after 60 days

Photodetectors and Sensors

The unique photophysical properties of phenothiazine derivatives, particularly their fluorescence and redox activity, have been harnessed in the development of photodetectors and chemical sensors.

A novel photoelectrochemical sensor for the detection of hypochlorous acid was developed using a phenothiazine-based organic photosensitizer. The sensor operates on the principle that the oxidation of the sulfur atom in the phenothiazine moiety by hypochlorous acid leads to a decrease in the photocurrent, allowing for sensitive and selective detection.

In the area of fluorescent sensors, a new sensor for cyanide detection was developed based on the conjugation of a phenothiazine fluorophore with a benzofuran (B130515) unit. mdpi.com The nucleophilic attack of cyanide on the sensor molecule induces an intramolecular charge transfer (ICT) effect, which in turn quenches the fluorescence of the phenothiazine, enabling the detection of cyanide ions. mdpi.com The non-planar "butterfly" structure of phenothiazine derivatives is often utilized in near-infrared fluorescent dyes due to its unique ICT mechanism. mdpi.com

Hole-Transporting Materials

As briefly touched upon in the context of PSCs, 3,7-disubstituted phenothiazine derivatives have shown exceptional promise as hole-transporting materials (HTMs). Their inherent electron-rich character, combined with good solubility and high chemical stability, makes them excellent candidates to facilitate the efficient transport of positive charge carriers in optoelectronic devices. nih.gov

Research has demonstrated that functionalizing the phenothiazine core at the 3,7-positions with electron-donating triarylamine groups can significantly enhance hole mobility. For example, the disubstituted derivative AZO-II exhibited a hole mobility an order of magnitude higher than its monosubstituted counterpart, AZO-I. acs.org This improved mobility is crucial for efficient charge extraction and transport in solar cells, contributing to higher short-circuit currents and fill factors. acs.org The hole mobility of various phenothiazine-based HTMs has been measured, with values reaching up to the order of 10⁻⁵ cm² V⁻¹ s⁻¹, which is comparable to the widely used, but more expensive, spiro-OMeTAD. acs.org

HTMHole Mobility (cm² V⁻¹ s⁻¹)
AZO-I2 x 10⁻⁶
AZO-II2 x 10⁻⁵
Z286.18 x 10⁻⁵
Z306.70 x 10⁻⁵

Fluorophore-Switching Systems and Near-Infrared Sensors

The ability of phenothiazine derivatives to switch between different conformational and electronic states has been exploited in the development of fluorophore-switching systems. These systems are of great interest for applications in data storage, security inks, and environmental sensing. nih.govresearchgate.net

Novel donor-acceptor-donor (D-A-D) π-conjugated molecules incorporating phenothiazine units have been shown to exhibit distinct tricolor-changeable mechanochromic luminescence. nih.govresearchgate.net This phenomenon arises from the ability of the phenothiazine units to switch between "quasi-equatorial" and "quasi-axial" conformations in response to mechanical stimuli, leading to changes in the emission color. nih.govresearchgate.net

In the realm of near-infrared (NIR) sensors, the strong electron-donating nature of the phenothiazine core has been utilized to create fluorophores that operate in the NIR-I and NIR-II regions. nih.govresearchgate.net This is particularly advantageous for biological imaging, as NIR light can penetrate deeper into tissues with minimal background fluorescence. For instance, novel D-A-D type NIR-II fluorophores with phenothiazine donors have been synthesized and shown to have aggregation-induced emission (AIE) characteristics, making them highly fluorescent in nanoparticle form and suitable for in vivo tumor imaging. nih.govresearchgate.net The large Stokes shift and long emission wavelength of phenothiazine-based probes make them ideal for developing sensitive and selective NIR fluorescent sensors. mdpi.com

Dye Sensitized Solar Cells

Functionalized derivatives of 3,7-dichloro-10H-phenothiazine have been extensively investigated as sensitizers in Dye-Sensitized Solar Cells (DSSCs), where they have demonstrated impressive photovoltaic performances. The core structure allows for the attachment of donor and acceptor moieties at the 3 and 7 positions, creating a D-π-A architecture that is highly effective for charge separation and injection into the semiconductor's conduction band.

DyeJsc (mA cm⁻²)Voc (V)ffPCE (%)
NSPt-C614.420.690.636.22
PTZ-3 (ACN:t-BuOH)17.870.7780.517.26
2a17.960.7000.486.22
2b11.870.6310.544.22
2c12.800.7030.564.80
Dye 21 (Carbazole analog)7.860.687-3.51
Dye 22 (Phenothiazine)4.200.666-1.76

Development of π-Conjugated Organic Materials

The unique electronic properties of the phenothiazine core, characterized by its electron-rich nature and non-planar butterfly structure, make it a valuable building block for π-conjugated organic materials. Functionalization at the 3, 7, and 10 positions of the phenothiazine ring system allows for the fine-tuning of its optical and electrochemical characteristics. This compound serves as a key intermediate in the synthesis of such advanced materials.

The introduction of halogen atoms, such as chlorine, at the 3 and 7 positions provides reactive sites for further chemical modifications, most notably through cross-coupling reactions. researchgate.netresearchgate.net For instance, derivatives like 3,7-dibromo-10-(2-ethylhexyl)-10H-phenothiazine are utilized in Sonogashira coupling reactions to create co-poly-ynes, which are polymers containing alternating triple bonds and aromatic units in their backbone. manchester.ac.uk These materials are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), due to their tunable band gaps and charge transport properties. rsc.orgrsc.org

The general synthetic strategy involves the initial N-alkylation of the phenothiazine core, followed by halogenation at the 3 and 7 positions. chemrxiv.org This di-halogenated intermediate can then be coupled with various aromatic spacers to construct polymers with extended π-conjugation. The electron-withdrawing nature of the chlorine atoms in this compound can influence the energy levels of the resulting materials, which is a critical factor in designing efficient electronic devices.

Table 1: Optoelectronic Properties of a Phenothiazine-based Co-poly-yne (P1)

PropertyValue
Absorption Max (nm)430
Emission Max (nm)510
Optical Band Gap (eV)2.45
HOMO Level (eV)-5.40
LUMO Level (eV)-2.95

Note: Data presented for a representative phenothiazine-based co-poly-yne (P1) derived from a 3,7-dibromo precursor, illustrating the typical properties of this class of materials. manchester.ac.uk

Redox-Active Molecules for Non-Aqueous Organic Redox Flow Batteries (NAORFBs)

Non-aqueous organic redox flow batteries (NAORFBs) are a promising technology for large-scale energy storage, and the development of stable, high-potential redox-active organic molecules is crucial for their advancement. chemrxiv.org Phenothiazine derivatives are attractive candidates for the positive electrolyte (catholyte) due to their ability to undergo reversible oxidation at relatively high potentials.

Molecular engineering of the phenothiazine core is a key strategy to enhance its performance in NAORFBs. chemrxiv.org Modifications at the 3 and 7 positions are particularly effective in tuning the redox potential. While N-alkylation of phenothiazine improves solubility and electrochemical stability, these monosubstituted derivatives often exhibit a usable oxidation potential that is too low for high-energy-density batteries. chemrxiv.org

Introducing electron-withdrawing groups, such as halogens, at the 3 and 7 positions can significantly increase the oxidation potential. chemrxiv.orgchemrxiv.org For example, the synthesis of advanced phenothiazine catholytes often involves an initial step of halogenating the 3 and 7 positions of an N-alkylated phenothiazine. chemrxiv.org This di-halogenated intermediate, such as this compound after N-alkylation, can then be further functionalized. Research on related compounds, such as 3,7-bis(trifluoromethyl)-N-ethylphenothiazine, has demonstrated the effectiveness of this approach in creating redox shuttles with high oxidation potentials suitable for overcharge protection in lithium-ion batteries and for use in NAORFBs. uky.edu The introduction of perfluoroalkyl groups at these positions has been shown to yield compounds with enhanced electrochemical performance. uky.edu

Table 2: Electrochemical Properties of Selected N-Ethylphenothiazine Derivatives

CompoundFirst Oxidation Potential (V vs. Fc/Fc+)Second Oxidation Potential (V vs. Fc/Fc+)
N-Ethylphenothiazine (EPT)~0.3~0.9 (unstable)
N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine0.65-
3,7-Bis(trifluoromethyl)-N-ethylphenothiazine>1.0-

Note: This table illustrates the effect of substitution at the 3 and 7 positions on the oxidation potential of the phenothiazine core. Data is compiled from related studies to show the trend. chemrxiv.orgchemrxiv.orguky.edu

Applications in Catalysis and Polymer Chemistry

Organic Photocatalysis (o-PC) in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersity. scielo.br Traditional ATRP relies on transition metal catalysts, which can lead to product contamination. Organic photocatalysis (o-PC) has emerged as a metal-free alternative, and phenothiazine derivatives have been identified as highly effective organic photoredox catalysts. scielo.brresearchgate.net

The mechanism of o-PC ATRP involves the photoexcitation of the phenothiazine catalyst, which then engages in an electron transfer process to activate an alkyl halide initiator, generating a radical that initiates polymerization. researchgate.net The properties of the phenothiazine catalyst, such as its excited-state lifetimes and redox potentials, are critical for achieving good control over the polymerization process. acs.org

Functionalization of the phenothiazine core can modulate these properties. While specific studies on this compound as a photocatalyst are limited, research on other substituted phenothiazines demonstrates that the electronic nature of the substituents plays a significant role. researchgate.netacs.org The electron-withdrawing chlorine atoms in the 3,7-dichloro derivative would be expected to influence the energy levels of the molecule, potentially impacting its photocatalytic efficiency and the wavelength of light required for activation.

Photo-Induced Polymerization

Beyond ATRP, phenothiazine derivatives are also employed as photoinitiators or photosensitizers in other types of photo-induced polymerization, including free-radical and cationic polymerizations. rsc.orgresearchgate.net In these systems, the phenothiazine compound absorbs light and generates reactive species—either directly or in combination with a co-initiator—that trigger the polymerization of monomers. rsc.org

For example, novel phenothiazine-based photoinitiators have been developed for the free-radical polymerization of acrylates under visible light. researchgate.net These systems often consist of three components: the phenothiazine photosensitizer, an iodonium (B1229267) salt, and an amine. The phenothiazine absorbs the light, leading to an excited state that interacts with the other components to produce the initiating radicals. rsc.org The substitution pattern on the phenothiazine ring is crucial for tuning the absorption spectrum to match the light source (e.g., a 405 nm LED) and for optimizing the efficiency of the photoinitiation process. rsc.org The presence of chlorine atoms at the 3 and 7 positions would likely shift the absorption spectrum and alter the redox properties compared to the unsubstituted parent compound, thereby affecting its performance as a photoinitiator.

Polymer Stabilization

Polymers are susceptible to degradation upon exposure to heat, oxygen, and light, leading to a loss of their desirable physical properties. mdpi.com Antioxidants and stabilizers are incorporated into polymers to inhibit these degradation processes. Phenothiazine and its derivatives have been recognized as effective stabilizers for various polymers, including acrylonitrile-butadiene-styrene (ABS) copolymers. google.com

A U.S. patent describes the use of phenothiazines, including those with halogen substituents at the R and R' positions (corresponding to the 3 and 7 positions), to stabilize ABS polymers against deterioration caused by heat and air. google.com The incorporation of a small amount of the phenothiazine compound into the polymer matrix significantly diminishes the rate of degradation, preventing the material from becoming brittle and discolored. google.com The phenothiazine acts as a radical scavenger, interrupting the oxidative chain reactions that lead to polymer degradation. The patent suggests that these phenothiazine stabilizers provide excellent protection without causing initial discoloration of the polymer. google.com

Research on Antioxidant Properties of Phenothiazine Derivatives

The ability of phenothiazines to act as antioxidants is a well-documented property, stemming from the electron-rich nature of the heterocyclic core. nih.govnih.gov This activity is primarily attributed to the ability of the N-H group to donate a hydrogen atom or for the molecule to undergo single electron transfer, forming a stable radical cation. rsc.orgsemanticscholar.org This radical scavenging capability allows phenothiazines to interrupt oxidative processes, which is relevant not only for polymer stabilization but also in biological contexts. nih.gov

The antioxidant activity of phenothiazines can be modulated by the presence of substituents on the aromatic rings. nih.gov Computational studies have explored the mechanisms of radical scavenging by the phenothiazine scaffold, including Hydrogen Atom Transfer (HAT), Radical Adduct Formation (RAF), and Single Electron Transfer (SET). nih.gov While electron-donating groups generally enhance antioxidant activity, the effect of electron-withdrawing groups like chlorine is more complex.

Table 3: Potential Radical Scavenging Mechanisms of the Phenothiazine Scaffold

MechanismDescriptionRelevant Sites on Phenothiazine Core
Hydrogen Atom Transfer (HAT)Donation of a hydrogen atom from the N-H group to a free radical.Amino nitrogen (position 10)
Single Electron Transfer (SET)Donation of an electron to a free radical, forming a phenothiazine radical cation.Entire π-system
Radical Adduct Formation (RAF)Direct addition of a free radical to the aromatic rings.Aromatic carbons (positions 1, 2, 3, 4)

This table outlines the primary mechanisms by which phenothiazines are thought to exert their antioxidant effects. nih.gov

Investigation of Biological Activities and Mechanisms

Beyond their antioxidant properties, phenothiazine derivatives have been investigated for a range of biological activities, most notably their efficacy against mycobacteria.

Phenothiazines have long been known to possess in vitro antimycobacterial activity, including against Mycobacterium tuberculosis. nih.gov Compounds such as thioridazine (B1682328) and chlorpromazine (B137089) are among the most active in this class, with Minimum Inhibitory Concentrations (MICs) for M. tuberculosis typically in the range of 8-16 µg/ml. nih.gov

A significant area of research involves the rational design of novel phenothiazine derivatives to enhance antimycobacterial potency while minimizing the neuroleptic side effects associated with first-generation compounds. Structural modifications aim to uncouple these two activities. By altering substituents on the phenothiazine core, it is possible to create new analogs that retain or improve their ability to inhibit M. tuberculosis growth without binding to dopamine (B1211576) and serotonin (B10506) receptors, which are responsible for the psychotropic effects. nih.gov

Table 2: Antimycobacterial Activity of Representative Phenothiazines
CompoundTarget OrganismReported MIC Range (µg/mL)Reference
ThioridazineMycobacterium tuberculosis8 - 16 nih.gov
ChlorpromazineMycobacterium tuberculosis8 - 16 nih.gov
Trifluoperazine (B1681574)Mycobacterium tuberculosis8 - 16 nih.gov
Note: MIC values can vary depending on the specific strain and testing methodology. nih.govscispace.commdpi.comrsc.orgnih.gov

The specific molecular target for the antimycobacterial action of phenothiazines has been identified as the type II NADH:menaquinone oxidoreductase (NDH-2). nih.govnih.gov This enzyme is a crucial component of the respiratory chain in M. tuberculosis, initiating the transfer of electrons from NADH to the menaquinone pool. nih.govnih.gov Crucially, a counterpart to this single-subunit, non-proton-pumping enzyme does not exist in the mammalian mitochondrial respiratory chain, making NDH-2 a highly selective and attractive target for antitubercular drug development. nih.gov

Phenothiazine analogs act as specific inhibitors of NDH-2. nih.gov Steady-state kinetic studies have demonstrated that the enzyme operates via a ping-pong reaction mechanism. nih.gov The inhibition of NDH-2 by phenothiazines like trifluoperazine is non-competitive with respect to the NADH substrate and uncompetitive with respect to the quinone substrate. nih.gov By inhibiting this essential enzyme, phenothiazines disrupt the bacterium's energy metabolism, leading to a tuberculocidal effect. nih.govresearchgate.net

Antimycobacterial Activity and Related Structural Modifications

Modulation of Affinity to Central Nervous System (CNS) Receptors via Poly-Halogenation

The strategic placement of halogen atoms on the phenothiazine scaffold, a concept known as poly-halogenation, has been explored as a method to modulate the binding affinity of these compounds to Central Nervous System (CNS) receptors. Research into various phenothiazine derivatives has shown that the introduction of halogen atoms can significantly alter their interaction with specific receptors, such as dopamine and serotonin receptors. For instance, the synthesis of phenothiazine ligands derived from 4-(3-(10-(2-trifluoromethyl)phenothiazinyl)propyl)-1-(2-aminoethyl)-piperazine hydrochloride has been undertaken to create potential affinity probes for D1 and D2-dopamine receptors. nih.gov

Derivatives such as bromoacetylamido-, maleinimido-, and isothiocyanato-phenothiazines have demonstrated moderate affinity but low selectivity for both D1 and D2 dopamine receptors. nih.gov However, a specific derivative, 4-(3-(10-(2-Trifluoromethyl)phenothiazinyl)propyl)-1-(2-(isothiocyanatobenzoyl)ethyl)-piperazine hydrochloride, exhibited a strong and irreversible binding to D1-receptors, suggesting its potential as a highly specific affinity ligand for studying these receptors. nih.gov While this research highlights the principle of using halogenated phenothiazines to modulate CNS receptor affinity, specific studies focusing solely on the poly-halogenation of this compound and its direct impact on a wide range of CNS receptor affinities are not extensively detailed in the currently available literature. Further investigation is required to fully elucidate the structure-activity relationship of poly-halogenated this compound derivatives and their specific binding profiles to various CNS receptors.

Anticancer Activity Research (focus on molecular mechanisms)

Phenothiazine derivatives have emerged as a promising class of compounds in anticancer research due to their diverse molecular mechanisms that can lead to cancer cell death and inhibition of tumor growth. nih.govfrontiersin.org These mechanisms include the disruption of critical signaling pathways, induction of cell cycle arrest, and promotion of apoptosis. nih.govfrontiersin.org The anticancer effects of phenothiazines are often attributed to their ability to interact with various cellular targets, moving beyond their traditional role as dopamine receptor antagonists. nih.gov

Influence on Cancer Cell Proliferation Pathways

Phenothiazine derivatives exert their anti-proliferative effects by modulating key signaling pathways that are often dysregulated in cancer. These pathways include the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell growth, survival, and proliferation. frontiersin.orgnih.govnih.govcellsignal.commdpi.com

The PI3K/AKT pathway is a central regulator of cell survival and proliferation. Activated Akt, a key component of this pathway, promotes cell growth by regulating the mTOR signaling pathway and influences metabolism. cellsignal.com It also promotes cell survival by inactivating several pro-apoptotic proteins. cellsignal.com Phenothiazines have been shown to inhibit the PI3K/AKT pathway, thereby suppressing cancer cell proliferation and survival. frontiersin.org

The MAPK/ERK pathway is another critical signaling cascade that controls cell proliferation, differentiation, and survival. nih.govmdpi.com Hyperactivation of this pathway, often due to mutations in genes like BRAF, is a common feature in many cancers, including melanoma. nih.gov Phenothiazine derivatives have been found to disrupt the MAPK/ERK pathway, contributing to their anticancer activity. frontiersin.org

The following table summarizes the influence of phenothiazine derivatives on these key proliferation pathways:

Table 1: Influence of Phenothiazine Derivatives on Cancer Cell Proliferation Pathways
Pathway Effect of Phenothiazine Derivatives Reference
PI3K/AKT Inhibition, leading to decreased cell proliferation and survival. frontiersin.org
MAPK/ERK Disruption, contributing to anticancer activity. frontiersin.org
WNT Disruption of the pathway. nih.gov
Induction of Apoptosis

A significant mechanism through which phenothiazine derivatives exhibit their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govmdpi.comresearchgate.net This process is tightly regulated by a variety of proteins and can be initiated through intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways, both of which often converge on the activation of caspases. nih.govnih.govresearchgate.netnih.govresearchgate.netmdpi.comillinois.edu

Phenothiazine derivatives have been shown to induce apoptosis in various cancer cell lines. mdpi.comresearchgate.net For example, chlorpromazine and trifluoperazine can induce apoptosis in Chinese hamster lung fibroblast V79 cells. mdpi.com The apoptotic response to these compounds is often associated with a loss of the G1 population of cells in the cell cycle. mdpi.com

Key molecular events in phenothiazine-induced apoptosis include:

Caspase Activation: Phenothiazines can activate key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-8 and caspase-9. nih.govresearchgate.net The activation of caspase-3 is a central event in the execution phase of apoptosis. nih.govresearchgate.netillinois.edu

Modulation of Bcl-2 Family Proteins: These derivatives can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction. nih.gov

p53 and p21 Involvement: Studies have shown that phenothiazine treatment can lead to the induction of p21 and an increase in p53 expression, both of which are critical regulators of the cell cycle and apoptosis. mdpi.com

The table below provides a summary of the key molecules involved in apoptosis induction by phenothiazine derivatives.

Table 2: Key Molecules in Phenothiazine-Induced Apoptosis
Molecule Role in Apoptosis Effect of Phenothiazine Derivatives Reference
Caspase-3/7 Executioner caspases Activation nih.govresearchgate.net
Caspase-8 Initiator caspase (extrinsic pathway) Activation nih.gov
Caspase-9 Initiator caspase (intrinsic pathway) Activation nih.gov
Bcl-2 Anti-apoptotic protein Downregulation nih.gov
Bax Pro-apoptotic protein Upregulation nih.gov
p53 Tumor suppressor protein Increased expression mdpi.com
p21 Cyclin-dependent kinase inhibitor Induction mdpi.com
Modulation of Drug Sensitivity (e.g., Cisplatin (B142131), Tamoxifen)

A significant area of research is the ability of phenothiazine derivatives to sensitize cancer cells to conventional chemotherapeutic agents like cisplatin and tamoxifen (B1202), potentially overcoming drug resistance. nih.govnih.govtums.ac.irnih.govnih.govkne-publishing.commdpi.com

Cisplatin: Cisplatin is a widely used platinum-based chemotherapy drug that induces DNA damage in cancer cells. illinois.edu However, its effectiveness can be limited by both intrinsic and acquired resistance. researchgate.net Some studies suggest that combining cisplatin with other agents can enhance its efficacy. For example, the combination of cisplatin with certain natural compounds has been shown to have a synergistic anticancer effect. nih.govmdpi.com While direct studies on the synergistic effect of this compound with cisplatin are not extensively documented, the known mechanisms of phenothiazines, such as the inhibition of efflux pumps, suggest a potential for chemosensitization. nih.gov

Tamoxifen: Tamoxifen is a selective estrogen receptor modulator used in the treatment of estrogen receptor-positive breast cancer. cellsignal.comresearchgate.netmdpi.comrsc.orgmdpi.com Resistance to tamoxifen is a major clinical challenge. cellsignal.comresearchgate.netmdpi.comrsc.orgmdpi.com Research has shown that combining tamoxifen with other compounds can enhance its apoptotic effects in breast cancer cells. tums.ac.irnih.govnih.govkne-publishing.com For instance, the combination of tamoxifen with lauryl gallate or celastrol (B190767) has demonstrated synergistic effects in inducing apoptosis in MCF-7 breast cancer cells. nih.govnih.govkne-publishing.com The potential of this compound derivatives to modulate tamoxifen sensitivity warrants further investigation, given the broader ability of phenothiazines to interfere with multiple signaling pathways that contribute to drug resistance. nih.gov

Antibacterial and Antifungal Activity Studies

Phenothiazine derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. nih.govnih.govnih.govnih.govnih.govnih.govmdpi.com Their amphiphilic nature allows them to interact with and disrupt microbial cell membranes, a key mechanism of their antimicrobial action. nih.gov

Studies have shown that phenothiazines such as promethazine, trifluoperazine, thioridazine, and chlorpromazine can inhibit the growth of both antibiotic-sensitive and multidrug-resistant bacterial strains. nih.govnih.gov The minimum inhibitory concentrations (MICs) of these compounds against various bacteria have been determined, showcasing their potential as antimicrobial agents. nih.gov For example, against Acinetobacter baumannii, phenothiazine derivatives have shown MICs ranging from 0.05 to 0.6 g/L. nih.gov

In addition to their antibacterial properties, phenothiazine derivatives have also been investigated for their antifungal activity. researchgate.net The table below summarizes the antimicrobial activity of some phenothiazine derivatives against selected pathogens.

Table 3: Antimicrobial Activity of Phenothiazine Derivatives
Compound Class Pathogen Activity Reference
Phenothiazine Derivatives Acinetobacter baumannii Inhibition of growth (MIC: 0.05-0.6 g/L) nih.govnih.gov
Phenothiazine-3-sulphonamide Derivatives Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Salmonella typhi, Aspergillus fumigatus Promising antimicrobial activity nih.govresearchgate.net
Fluorinated 7-ethyl-10H-phenothiazines Various bacteria and fungi Antimicrobial activity nih.gov

Mechanisms of Action in Microbial Resistance

One of the most significant aspects of the antimicrobial activity of phenothiazines is their ability to combat microbial resistance. nih.govnih.gov Bacteria have developed various mechanisms to resist the effects of antibiotics, including the active efflux of drugs from the cell, modification of the drug target, and enzymatic inactivation of the drug. mdpi.com

Phenothiazine derivatives have been shown to counteract these resistance mechanisms, particularly by inhibiting bacterial efflux pumps. nih.govnih.govmdpi.commdpi.comresearchgate.netnih.gov Efflux pumps are membrane proteins that actively transport antibiotics and other toxic compounds out of the bacterial cell, thereby reducing their intracellular concentration and effectiveness. nih.govmdpi.commdpi.comresearchgate.netnih.gov By inhibiting these pumps, phenothiazines can restore the susceptibility of multidrug-resistant (MDR) bacteria to conventional antibiotics. nih.gov

For example, phenothiazines have been shown to be potent inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.govnih.gov This inhibition leads to an increased intracellular accumulation of antibiotics that are substrates of this pump. nih.gov The mechanism of efflux pump inhibition by phenothiazines is thought to be multifactorial, potentially involving direct interaction with the pump protein and disruption of the proton motive force that powers many of these pumps. nih.gov

The following table outlines the primary mechanisms by which phenothiazine derivatives act against microbial resistance.

Table 4: Mechanisms of Action of Phenothiazine Derivatives in Microbial Resistance
Mechanism Description Reference
Efflux Pump Inhibition Block the function of bacterial efflux pumps, leading to increased intracellular antibiotic concentration. nih.govnih.govmdpi.commdpi.comresearchgate.netnih.gov
Membrane Disruption Interact with and disrupt the integrity of the microbial cell membrane. nih.gov
Synergy with Antibiotics Enhance the efficacy of conventional antibiotics when used in combination. nih.govnih.gov

Modulatory Effects in Metabolic Pathways

While specific metabolic studies on this compound are not extensively detailed in publicly available research, the metabolic fate of the broader phenothiazine class of compounds has been well-documented. The metabolism of phenothiazine derivatives, such as chlorpromazine and thioridazine, provides a likely model for the biotransformation of this compound. These pathways primarily involve enzymatic reactions mediated by the cytochrome P450 (P450) system in the liver. nih.gov

The primary metabolic transformations for phenothiazine-based structures include S-oxidation, aromatic hydroxylation, and N-dealkylation (if N-substituted derivatives are considered). researchgate.net For the core this compound structure, the most probable metabolic reactions would be oxidation of the sulfur atom and hydroxylation of the aromatic rings.

Research on chlorpromazine and thioridazine has shown that their metabolism can lead to the formation of reactive electrophilic intermediates. nih.gov A proposed pathway involves an initial hydroxylation, followed by P450-catalyzed oxidation of the phenothiazine core to form an electrophilic quinone imine intermediate. nih.gov This reactive species can then be conjugated with glutathione (B108866) (GSH). nih.gov The formation of these reactive metabolites is primarily mediated by enzymes such as CYP2D6 and, to a lesser degree, CYP1A2. nih.gov Given the structural similarities, it is plausible that this compound could undergo similar bioactivation pathways.

Table 1: Common Metabolic Reactions of the Phenothiazine Core

Metabolic ReactionDescriptionKey EnzymesPotential Metabolite
S-oxidationOxidation of the sulfur atom in the central thiazine (B8601807) ring to form a sulfoxide (B87167).Cytochrome P450 (e.g., CYP1A2, CYP3A4 for thioridazine) researchgate.netThis compound-5-oxide
Aromatic HydroxylationAddition of a hydroxyl (-OH) group to one of the benzene (B151609) rings.Cytochrome P450 (e.g., CYP2D6) nih.govHydroxylated this compound
Quinone Imine FormationP450-catalyzed oxidation of a hydroxylated phenothiazine to a reactive electrophilic intermediate. nih.govCytochrome P450 (e.g., CYP2D6) nih.govElectrophilic quinone imine species

Research as Pharmacophores in Drug Design

The phenothiazine nucleus is a well-established pharmacophore, which is a molecular framework responsible for a drug's biological activity. Its rigid, tricyclic structure serves as a versatile scaffold for the development of therapeutic agents across various domains. nih.govnih.gov Phenothiazines have been successfully developed as antipsychotic, antiemetic, and antihistaminic drugs. nih.gov More recent research has expanded their potential into areas such as anticancer and antimicrobial therapies. nih.govresearchgate.net

The biological activity of phenothiazine derivatives is highly dependent on the nature and position of substituents on the tricyclic core. The presence of chlorine atoms, as in this compound, is known to be a key feature for the biological effect of some phenothiazine drugs, such as chlorpromazine. nih.gov This suggests that the specific substitution pattern of this compound makes it a promising candidate for further investigation and modification in drug discovery programs. The electron-withdrawing nature of the chlorine atoms can significantly influence the electronic properties of the phenothiazine ring system, potentially affecting its interaction with biological targets.

The expectation is that the phenothiazine scaffold will continue to emerge as a potential candidate in the field of drug discovery, with numerous reports describing highly active compounds containing this core structure. researchgate.net

Table 2: Therapeutic Potential of the Phenothiazine Pharmacophore

Therapeutic AreaMechanism of Action (Example)Example Compound Class
AntipsychoticModulation of dopaminergic and cholinergic signaling. nih.govClassical antipsychotics (e.g., Chlorpromazine) nih.gov
AnticancerInduction of apoptosis, modulation of signaling pathways (e.g., MAP kinase, Wnt). nih.govInvestigational anticancer agents nih.govresearchgate.net
AntimicrobialInhibition of bacterial growth.Phenothiazine-based Mannich bases nih.gov
NeuroprotectionTreatment of protein aggregation diseases (tauopathies). researchgate.netDiaminophenothiazines (Methylene Blue analogues) researchgate.net

Bioimaging and Fluorescent Sensing Applications

The phenothiazine core structure possesses intrinsic photophysical properties that make it an excellent fluorophore for the development of fluorescent probes and bioimaging agents. nih.govresearchgate.net Its strong electron-donating ability, combined with a non-planar, "butterfly-like" configuration, makes it a valuable building block for designing sensors. researchgate.net This unique structure can help suppress fluorescence quenching in aggregated states. researchgate.net Phenothiazine-based dyes often exhibit desirable characteristics such as large Stokes shifts and long emission wavelengths, sometimes in the near-infrared region, which are highly advantageous for biological imaging due to reduced background interference and deeper tissue penetration. researchgate.net

Functionalized derivatives of phenothiazine have been engineered to act as highly selective and sensitive fluorescent sensors for a variety of biologically important analytes. The sensing mechanism often relies on the modulation of the phenothiazine's electronic properties upon interaction with the target analyte. A common strategy involves the specific oxidation of the electron-rich sulfur atom in the central ring to a sulfoxide by reactive oxygen species (ROS) like hypochlorite (B82951) (ClO⁻). rsc.org This oxidation event disrupts the internal charge transfer (ICT) or photo-induced electron transfer (d-PeT) processes within the molecule, leading to a significant change in fluorescence intensity. rsc.org

This principle has been applied to create probes for detecting species such as hypochlorous acid and cyanide in living cells and organisms like zebrafish. nih.govnih.gov The versatility of the phenothiazine scaffold allows for tailored modifications to create sensors for a wide array of specific applications in environmental analysis and bioassays. researchgate.net

Table 3: Examples of Phenothiazine-Based Fluorescent Probes

Probe TypeTarget AnalyteSensing MechanismApplication
Rosamine-phenothiazine conjugateHypochlorite (ClO⁻)Oxidation of the phenothiazine sulfur atom to a sulfoxide, modulating a d-PeT process. rsc.orgImaging of hypochlorous acid in living cells. rsc.org
Phenothiazine-benzofuran conjugateCyanide (CN⁻)Nucleophilic addition of cyanide induces an intramolecular charge transfer (ICT) effect, causing fluorescence quenching. nih.govDetection of cyanide in living cells and zebrafish. nih.gov
Phenothiazine fluorescent protein chromophoreHypochlorous acid (HOCl)Electrophilic substitution of Cl⁺ towards a phenolic hydroxyl group on the probe. nih.govReal-time detection of HOCl in cells. nih.gov

Mechanistic Studies of Reactions Involving 3,7 Dichloro 10h Phenothiazine

Reaction Pathway Elucidation in Synthesis

Subsequent modifications, particularly at the N-10 position, are crucial for tuning the molecule's properties and often proceed through different mechanistic routes, such as nucleophilic substitution. nih.gov

While the direct halogenation of the phenothiazine (B1677639) ring is an electrophilic substitution, the versatile phenothiazine scaffold, including 3,7-dichloro-10H-phenothiazine, is frequently derivatized using reactions that follow a nucleophilic addition-elimination mechanism. This pathway is particularly characteristic of reactions involving acyl chlorides or acid anhydrides to modify the nitrogen atom at the 10-position. savemyexams.comsavemyexams.com

In this two-step mechanism, a nucleophile (such as the N-10 atom of the phenothiazine ring, once deprotonated) attacks the electrophilic carbonyl carbon of the acyl chloride. youtube.com This initial "addition" step breaks the carbonyl π-bond and forms a tetrahedral intermediate. chemistrysteps.com The subsequent "elimination" step involves the reformation of the carbonyl double bond and the expulsion of the leaving group, which is typically a chloride ion in the case of acyl chlorides. savemyexams.comchemistrysteps.com This pathway is fundamental for synthesizing a wide array of N-acylphenothiazine derivatives. nih.gov

Table 1: Key Steps in Nucleophilic Addition-Elimination for N-Acylation

Step Description Key Species Involved
Addition The lone pair on the phenothiazine nitrogen attacks the carbonyl carbon. Phenothiazine, Acyl Chloride
Intermediate Formation A transient tetrahedral intermediate with a negatively charged oxygen is formed. Tetrahedral Intermediate

| Elimination | The carbonyl double bond is restored, and the chloride leaving group is expelled. | N-Acylphenothiazine, Chloride Ion |

The progression and outcome of reactions involving this compound are critically dependent on the stability and reactivity of the intermediates formed.

In Electrophilic Halogenation: The key intermediate is a resonance-stabilized carbocation, often referred to as a sigma complex or arenium ion. The attack of an electrophile (e.g., Cl⁺) on the electron-rich phenothiazine ring forms this intermediate. The positions of the existing heteroatoms (N and S) and the chloro-substituents direct the position of further substitution and influence the stability of this charged intermediate.

In Nucleophilic Acyl Substitution: The tetrahedral intermediate is the central figure in the addition-elimination pathway. chemistrysteps.com Its formation is typically the rate-determining step. The stability of this intermediate and the relative ability of the groups attached to the carbonyl carbon to act as leaving groups determine the final product. The elimination of a good leaving group like chloride is thermodynamically favorable and drives the reaction forward to form the stable amide product. savemyexams.com

Oxidation and Reduction Mechanisms of Phenothiazine Core

The phenothiazine core is an electron-rich heterocyclic system characterized by its low oxidation potential and the ability to form stable radical cations. researchgate.net The oxidation and reduction (redox) behavior is a hallmark of this class of compounds and is central to many of their applications.

The oxidation process typically involves the sequential loss of two electrons. The first oxidation is a one-electron process that converts the neutral phenothiazine molecule into a resonance-stabilized radical cation (phenothiazinyl radical). This species is often deeply colored and can be quite stable. A second one-electron oxidation can then occur at a higher potential to form a dication. These oxidation steps are often electrochemically reversible. nih.gov

The mechanism of oxidation can be influenced by the reagent used. For example, chemical oxidation using agents like chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄) involves the transfer of electrons from the phenothiazine core to the oxidizing agent. ucr.edulibretexts.org The substituents on the phenothiazine ring, such as the chlorine atoms at the 3 and 7 positions, have a significant impact on the redox potential. Electron-withdrawing groups like chlorine generally make the molecule more difficult to oxidize, resulting in higher oxidation potentials compared to the unsubstituted phenothiazine. rsc.org

Table 2: Illustrative First Oxidation Potentials of Substituted Phenothiazines

Compound Substituents First Oxidation Potential (E½, V vs. Fc/Fc⁺)
10H-Phenothiazine None ~ -0.1 to 0.0 V
3,7-Dibromo-10H-phenothiazine 3,7-Br Higher than unsubstituted
N-Aryl Phenothiazines Varied N-Aryl groups Varies with electronic nature of aryl group

Note: Exact values can vary based on solvent, electrolyte, and reference electrode. Data is illustrative of trends. nih.govrsc.org

Reduction of the oxidized species (the radical cation or dication) back to the neutral 10H-phenothiazine completes the redox cycle. This can be achieved electrochemically or by using reducing agents. google.comyoutube.com

Intramolecular Charge Transfer and Electronic Rearrangement Phenomena

The phenothiazine moiety is a potent electron donor due to its electron-rich nitrogen and sulfur atoms. nih.govresearchgate.net When substituents with electron-accepting properties are attached to the phenothiazine core, particularly at the 3,7-positions, the resulting molecule can exhibit intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net

Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating phenothiazine core, to the lowest unoccupied molecular orbital (LUMO), which is often centered on the electron-accepting substituent. This photoinduced electron transfer creates a charge-separated excited state. rsc.org

This electronic rearrangement from the ground state to the ICT state has several observable consequences:

Large Stokes Shifts: The emission of light (fluorescence) from the relaxed ICT state occurs at a significantly lower energy (longer wavelength) than the absorption, resulting in a large separation known as the Stokes shift. researchgate.net

Solvatochromism: The energy of the charge-separated ICT state is highly sensitive to the polarity of the solvent. Polar solvents can stabilize the highly dipolar ICT state, leading to a red-shift in the emission spectrum as solvent polarity increases.

Conformational Effects: The geometry of the phenothiazine molecule plays a crucial role. The non-planar, butterfly-like structure of phenothiazine can change upon excitation. nih.gov The transition to the excited state may involve planarization or twisting. A twisted intramolecular charge transfer (TICT) state can sometimes form, which is often associated with non-radiative decay pathways and fluorescence quenching, whereas a planar intramolecular charge transfer (PICT) state can be highly fluorescent. nih.govacs.org This dynamic interplay between conformation and electronic state is a key aspect of the molecule's photophysics. rsc.org

Future Research Directions in 3,7 Dichloro 10h Phenothiazine Chemistry

Development of Novel Synthetic Methodologies for Enhanced Yield and Sustainability

The advancement of 3,7-dichloro-10H-phenothiazine applications is intrinsically linked to the efficiency and environmental impact of its synthesis. Current methods often rely on direct halogenation of the phenothiazine (B1677639) core, which can present challenges in selectivity and the use of harsh reagents. researchgate.net Future research should prioritize the development of novel synthetic routes that offer higher yields, greater purity, and improved sustainability.

Key research avenues include:

Catalytic C-H Activation: Exploring transition-metal-catalyzed C-H chlorination could provide a more direct and atom-economical route to the target molecule, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Implementing continuous flow synthesis can offer superior control over reaction parameters such as temperature and time, potentially increasing yield and minimizing byproduct formation. researchgate.net This methodology also enhances safety and scalability.

Green Oxidants: Traditional oxidation steps in phenothiazine synthesis can involve stoichiometric heavy metal oxidants. Research into using greener alternatives, such as hydrogen peroxide (H₂O₂) with an appropriate catalyst, has shown promise for related di-halogenated phenothiazines and should be optimized for the 3,7-dichloro derivative. researchgate.net

Enzymatic Synthesis: Biocatalysis represents a frontier in sustainable chemistry. The investigation of halogenase enzymes for the selective chlorination of the phenothiazine scaffold could offer an environmentally benign synthetic pathway.

Table 1: Comparison of Synthetic Methodologies for Phenothiazine Halogenation
MethodologyPotential AdvantagesResearch Challenges
Traditional HalogenationEstablished proceduresHarsh reagents, potential for poly-substitution, moderate yields
Catalytic C-H ActivationHigh atom economy, direct functionalizationCatalyst cost and stability, achieving high regioselectivity
Flow ChemistryEnhanced safety, scalability, improved yield and purityInitial setup cost, optimization of flow parameters
Green Oxidants (e.g., H₂O₂)Environmentally friendly byproducts (water)Requires catalyst development, reaction condition optimization researchgate.net
Biocatalysis (Enzymatic)High selectivity, mild reaction conditions, sustainableEnzyme discovery and engineering, substrate scope limitations

Exploration of Unexplored Pharmacological Properties and Mechanisms of Action

Phenothiazine derivatives are well-established as antipsychotic agents and have shown potential as anticancer therapeutics. nih.govbrieflands.com However, the full pharmacological spectrum of this compound and its N-10 substituted derivatives remains largely unexplored. Future research should venture beyond the known activities to uncover novel therapeutic applications.

Promising areas for investigation include:

Antiviral and Antiparasitic Activity: The phenothiazine core has been identified in compounds with activity against various pathogens. Screening this compound derivatives against a wide range of viruses and parasites could identify new lead compounds.

Neuroprotection: Beyond antipsychotic effects, some phenothiazines exhibit neuroprotective properties. Investigating the potential of this compound to mitigate neurodegenerative processes in models of Alzheimer's or Parkinson's disease is a logical next step.

Modulation of Novel Cancer Pathways: While phenothiazines are known to induce apoptosis and cell cycle arrest in cancer cells, the specific pathways modulated by the 3,7-dichloro substitution pattern are unknown. brieflands.com Research should focus on identifying its molecular targets, which could include protein kinases, transcription factors, or efflux pumps that contribute to multidrug resistance. brieflands.commdpi.com

Cholinesterase Inhibition: Derivatives of the parent phenothiazine scaffold have been shown to modulate cholinesterase activity. nih.gov A systematic study of this compound derivatives could reveal potent and selective inhibitors with therapeutic potential for neurological disorders. nih.gov

Rational Design for Tailored Optoelectronic Properties

The electron-rich, redox-active phenothiazine core is an excellent building block for organic electronic materials. rsc.org The introduction of electron-withdrawing chlorine atoms at the 3 and 7 positions significantly modifies the frontier molecular orbital energy levels (HOMO/LUMO), which in turn dictates the material's optoelectronic properties. Future research should focus on the rational design of this compound derivatives for specific applications.

Key strategies for rational design include:

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to predict the electronic and photophysical properties of novel derivatives before their synthesis. This allows for the pre-screening of candidates with desired characteristics, such as specific absorption/emission wavelengths or charge mobility.

Donor-Acceptor Architectures: Synthesizing molecules where the this compound unit acts as an electron donor, connected via a π-conjugated bridge to various electron acceptor moieties. This approach is fundamental for creating materials with low bandgaps suitable for organic solar cells and near-infrared emitters. rsc.org

Hole-Transporting Materials (HTMs): The reversible redox properties of phenothiazines make them ideal candidates for HTMs in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). rsc.org Future work should involve synthesizing and testing N-10 functionalized this compound derivatives to optimize their energy level alignment, charge mobility, and stability in device architectures.

Fluorescent Chemosensors: The inherent fluorescence of the phenothiazine ring can be modulated by its chemical environment. researchgate.net Designing derivatives that exhibit a change in fluorescence upon binding to specific analytes, such as explosives or metal ions, is a promising direction for creating highly sensitive sensors. researchgate.net

Strategies for Improving Specificity and Reducing Off-Target Interactions in Biological Systems

A significant hurdle in the clinical application of many phenothiazine-based drugs is their tendency to interact with multiple biological targets, leading to off-target effects. brieflands.com For this compound to be developed into a precision therapeutic, future research must focus on strategies to enhance its target specificity.

Effective strategies would involve:

Structure-Based Drug Design: Utilizing in silico molecular docking and molecular dynamics simulations to understand the binding interactions of this compound derivatives with their intended target (e.g., a specific enzyme active site). nih.gov This knowledge can guide the synthesis of new analogues with modified substituents that maximize on-target affinity while minimizing interactions with off-targets like dopaminergic or histaminergic receptors. nih.govbrieflands.com

Hybrid Molecule Approach: Covalently linking the this compound scaffold to another pharmacophore known to have high affinity for a specific target. This can create a hybrid molecule with a novel or enhanced mechanism of action and improved selectivity. mdpi.com

Targeted Drug Delivery: Incorporating the compound into targeted delivery systems, such as antibody-drug conjugates or ligand-decorated nanoparticles. This approach ensures that the therapeutic agent is delivered preferentially to the diseased cells or tissues, reducing systemic exposure and associated side effects.

Table 2: Methodologies for Enhancing Target Specificity
StrategyPrinciplePotential Outcome
Structure-Based DesignComputational modeling to optimize binding to a specific protein target. nih.govIncreased potency and reduced side effects from off-target binding.
Bioisosteric ReplacementReplacing functional groups with others that have similar physical or chemical properties to improve target engagement.Enhanced binding affinity and selectivity.
Hybrid Molecule SynthesisCombining the phenothiazine core with another known bioactive agent. mdpi.comDual-action compounds or improved targeting to a specific biological pathway.
Targeted Delivery SystemsEncapsulating or conjugating the drug to a vehicle that recognizes specific cell surface markers.Concentration of the drug at the site of action, minimizing systemic toxicity.

Integration into Supramolecular Chemistry and Advanced Materials

The rigid, planar structure and potential for functionalization at the N-10 position make this compound an attractive building block, or tecton, for supramolecular chemistry and the construction of advanced materials. The chlorine substituents can participate in halogen bonding, a highly directional non-covalent interaction crucial for crystal engineering and the assembly of complex architectures.

Future research directions in this area include:

Crystal Engineering: Systematically studying the role of halogen bonding and π-π stacking in the solid-state packing of this compound derivatives to create crystalline materials with predictable structures and properties.

Self-Assembled Monolayers (SAMs): Synthesizing derivatives with anchor groups (e.g., thiols or silanes) at the N-10 position to form ordered SAMs on surfaces like gold or silicon oxide. researchgate.net These functionalized surfaces could be used in molecular electronics or as sensing platforms. researchgate.net

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Designing and synthesizing derivatives with appropriate linker groups (e.g., carboxylates or boronic acids) to be incorporated as the organic strut in MOFs or COFs. The resulting porous materials could have applications in gas storage, separation, or heterogeneous catalysis, leveraging the redox-active nature of the phenothiazine core.

Redox-Active Polymers: Polymerizing monomers based on this compound to create electroactive polymers. These materials could be investigated for use in rechargeable batteries, electrochromic devices, or as antistatic coatings.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3,7-dichloro-10H-phenothiazine and its derivatives?

  • Methodology : Transition-metal-free synthesis using cyclohexanones and 2-aminobenzenethiols under nitrogen atmosphere, with subsequent halogenation steps (e.g., Cl₂ or SOCl₂) to introduce chloro substituents at positions 3 and 7 . Alternative routes involve Friedel-Crafts alkylation or nucleophilic aromatic substitution using pre-functionalized phenothiazine precursors .
  • Characterization : Confirm product purity via column chromatography and structural validation using ¹H/¹³C NMR (e.g., δ 143.6 ppm for C-10a in substituted derivatives) and high-resolution mass spectrometry (HRMS) .

Q. How can crystallographic data for this compound derivatives be obtained and interpreted?

  • Data Collection : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement). Example parameters: triclinic system (space group P1), unit cell dimensions (e.g., a = 8.1891 Å, α = 81.632°) .
  • Visualization : Use ORTEP-3 for graphical representation of thermal ellipsoids and bond angles (e.g., C–S–C bond angles ~90° in the phenothiazine core) .

Q. What analytical techniques are critical for verifying the purity and structure of synthesized 3,7-dichloro derivatives?

  • Key Techniques :

  • NMR Spectroscopy : Identify substituent effects (e.g., deshielding of aromatic protons near chloro groups).
  • Mass Spectrometry : ESI+/ESI− modes to detect molecular ions (e.g., m/z 384.0568 for [C₁₉H₁₅ClN₃O₂S]⁺) .
  • Melting Point Analysis : Compare with literature values (e.g., 173–174°C for trifluoromethyl-substituted analogs) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?

  • Computational Approach : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron distribution. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in photoredox catalysis .
  • Validation : Correlate calculated dipole moments (e.g., ~4.5 D) with experimental solubility data in polar solvents .

Q. What challenges arise in resolving crystallographic disorder in halogenated phenothiazines, and how are they addressed?

  • Disorder Management : Implement twin refinement in SHELXL for overlapping electron density regions. Use restraints for thermal parameters of chlorine atoms, which often exhibit positional disorder due to steric effects .
  • Case Study : For 3,7-dibromo analogs, anisotropic displacement parameters (ADPs) are refined with ISOR constraints to improve R-factors (<5%) .

Q. How do substituents at the 3- and 7-positions influence the biological activity of phenothiazine-based HDAC inhibitors?

  • Structure-Activity Relationship (SAR) : Chloro groups enhance lipophilicity (logP ~3.5), improving blood-brain barrier penetration. Compare IC₅₀ values of 3,7-dichloro derivatives (e.g., 0.8 μM for HDAC6 inhibition) against non-halogenated analogs .
  • Experimental Design : Synthesize analogs via Suzuki-Miyaura coupling to introduce bioisosteric groups (e.g., CF₃) and assess enzyme inhibition via fluorescence polarization assays .

Q. How are contradictions in spectral data resolved during structural elucidation?

  • Case Example : Discrepancies in ¹³C NMR chemical shifts (e.g., δ 130.2 ppm vs. δ 128.9 ppm for aromatic carbons) may arise from solvent effects or dynamic exchange. Use variable-temperature NMR or COSY/NOESY to confirm assignments .
  • Cross-Validation : Combine HRMS fragmentation patterns (e.g., loss of Cl⁻ at m/z 217) with IR spectroscopy to verify functional groups .

Methodological Notes

  • Synthetic Protocols : Optimize reaction time and temperature (e.g., 60°C for 16 hours in 1,4-dioxane/water) to minimize side products .
  • Data Reproducibility : Report crystallographic data in CIF format with deposition codes (e.g., IUCrData DOI: 10.1107/S2414314622009427) .
  • Ethical Considerations : Adhere to safety guidelines for handling chlorinated solvents (e.g., CH₂Cl₂) and corrosive reagents (e.g., TFA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.